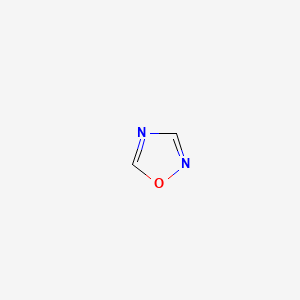

1,2,4-Oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazole is a useful research compound. Its molecular formula is C2H2N2O and its molecular weight is 70.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Historical Context

The synthesis of 1,2,4-oxadiazole was first reported in 1884. However, it wasn't until the 1940s that its biological activities began to be explored. The first commercial drug containing this structure was Oxolamine, introduced as a cough suppressant in the 1960s. Over the past few decades, numerous derivatives have been synthesized and evaluated for their therapeutic potential across various diseases.

Biological Activities

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. These activities include:

- Anticancer : Many derivatives have shown promising anticancer properties. For instance, 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines (e.g., MCF-7 and HCT-116) . Compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .

- Antimicrobial : The emergence of multi-drug resistant pathogens has led to renewed interest in developing new antibacterial agents based on this compound scaffolds. These compounds have shown efficacy against various bacterial strains and fungi .

- Neuroprotective : Recent studies have highlighted the potential of oxadiazole derivatives as multifunctional agents for neurodegenerative diseases like Alzheimer's. Some compounds exhibited significant inhibition of monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegeneration .

Structure-Activity Relationships

The biological activity of this compound derivatives is heavily influenced by their structural modifications. Key factors include:

- Substituents on the Oxadiazole Ring : The introduction of electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of these compounds against specific biological targets .

- Linkage to Other Pharmacophores : Combining the oxadiazole moiety with other pharmacologically active groups has resulted in compounds with enhanced therapeutic profiles .

Case Studies

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer | 92.4 µM | Various cancer cell lines |

| Compound 9a (from Terthiopene analogs) | Anticancer | 0.48 µM (MCF-7) | Breast cancer |

| Compound 4c | MAO-B Inhibitor | 117.43 µM | Neuroprotection |

| Compound 3a | MAO-A Inhibitor | 47.25 µM | Neuroprotection |

Properties

CAS No. |

288-90-4 |

|---|---|

Molecular Formula |

C2H2N2O |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

1,2,4-oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-3-2-5-4-1/h1-2H |

InChI Key |

BBVIDBNAYOIXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NOC=N1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.